3-Aminobenzo[d]isoxazole-7-carbonitrile
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Overview
Description
3-Aminobenzo[d]isoxazole-7-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3O. It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzo[d]isoxazole-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the microwave-assisted synthesis, where 2-halobenzonitriles react with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to the desired compound with yields ranging from 58% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-assisted synthesis suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzo[d]isoxazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
3-Aminobenzo[d]isoxazole-7-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Aminobenzo[d]isoxazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminobenzo[d]isoxazole-6-carbonitrile
- 5-Bromobenzo[d]isoxazol-3-ylamine
- 6-Fluorobenzo[d]isoxazol-3-ylamine
Uniqueness
3-Aminobenzo[d]isoxazole-7-carbonitrile is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C8H5N3O |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3-amino-1,2-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)12-11-8(6)10/h1-3H,(H2,10,11) |
InChI Key |
WVJKRWACXGODIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=NO2)N)C#N |
Origin of Product |
United States |
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